Carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester
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Overview
Description
Carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester is a complex organic compound with the molecular formula C10H9ClINO2S2 and a molecular weight of 401.67 . This compound is characterized by the presence of sulfur, chlorine, iodine, and ethyl ester groups, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester typically involves the acylation of thiols (thiolation). This process can be facilitated by various reagents and conditions. For instance, a thiazolium precatalyst can be used to facilitate the electrochemical oxidation of thiolate anions, leading to the formation of thioesters in good yields . Another method involves the use of 4,4′-azopyridine as an electron-deficient reagent for Mitsunobu esterification and thioesterification reactions .
Industrial Production Methods
Industrial production of this compound may involve the direct thioesterification of aldehydes with thiols under room temperature and solvent-free conditions, catalyzed by Y[N(SiMe3)2]3(μ-Cl)Li(THF)3 . This method provides a straightforward and atom-efficient approach for thioester synthesis without the need for additives or external oxidants.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction can be achieved using agents like triethylsilane and catalytic palladium-on-carbon.
Substitution: Substitution reactions can occur, particularly involving the chlorine and iodine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include triethylsilane, catalytic palladium-on-carbon, and various oxidizing agents . The conditions for these reactions can vary, but they often involve room temperature and solvent-free environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield α-amino aldehydes with Boc, Cbz, or Fmoc protection .
Scientific Research Applications
Carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester has several scientific research applications:
Biology: The compound can be used in the study of biochemical pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester exerts its effects involves the interaction of its sulfur, chlorine, and iodine atoms with various molecular targets. These interactions can lead to the formation of thioesters and other sulfur-containing compounds, which play crucial roles in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thioesters: Compounds like ethanethiol esters of α-amino acids.
Thioacids: Compounds synthesized by acylation of thiols.
Uniqueness
What sets carbonic acid, thio-, anhydrosulfide with 3-chloro-4-iododithiocarbanilic acid, ethyl ester apart is its unique combination of sulfur, chlorine, and iodine atoms, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
20975-45-5 |
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Molecular Formula |
C10H9ClINO2S2 |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
ethyl (3-chloro-4-iodophenyl)carbamothioylsulfanylformate |
InChI |
InChI=1S/C10H9ClINO2S2/c1-2-15-10(14)17-9(16)13-6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3,(H,13,16) |
InChI Key |
PWJDWIZMRNBYSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SC(=S)NC1=CC(=C(C=C1)I)Cl |
Origin of Product |
United States |
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